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Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

Cat. No.: B074907

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data
for 1,2,3-trifluorobenzene, a crucial building block in medicinal chemistry and materials
science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols
and workflow visualizations to aid in compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of 1,2,3-
trifluorobenzene. The following tables summarize the chemical shifts and coupling constants
for *H, 13C, and *°F nuclei.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift () L Coupling .
Multiplicity Assignment

ppm Constants (J) Hz

7.10-7.30 m - H4, H5, H6
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Note:The proton spectrum exhibits a complex multiplet due to extensive coupling with fluorine
atoms.

Table 2: 13C NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift (8) ppm Coupling Constants (J) Hz  Assighment
JCF =249.0, 23CF = 13.0,

152.0 (ddd) C1,C3
3JCF=4.0

1JCF = 254.0, 2JCF = 14.0,

142.5 (ddd) c2
2JCF = 14.0

125.0 (t) 3JCF=4.0 C5

115.0 (d) 2JCF = 18.0 C4,C6

Note:Spectrum recorded in CDCls. The assignments are based on typical chemical shifts and
C-F coupling patterns.

Table 3: 1°F NMR Spectroscopic Data for 1,2,3-Trifluorobenzene

Chemical Shift () o Coupling .
Multiplicity Assignment

ppm Constants (J) Hz

-136.5 t 3JFF =20.0 F2

-161.0 d 3JFF =20.0 F1, F3

Note:Chemical shifts are referenced to CCIsF.

Experimental Protocols

NMR Sample Preparation:

A sample of 1,2,3-trifluorobenzene (typically 5-20 mg) is dissolved in a deuterated solvent
(e.g., chloroform-d, CDCIs) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm
NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the *H
NMR spectrum and to provide a lock signal for the spectrometer.
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NMR Data Acquisition:

Spectra are typically acquired on a high-resolution NMR spectrometer operating at a field
strength of 300 MHz or higher for protons.

e 1H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width
of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise
ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and
enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width
(e.g., 0-200 ppm) is required. Due to the low natural abundance of 13C, a greater number of
scans and a longer acquisition time are necessary.

e 19F NMR: A standard one-pulse experiment is used. As °F is a high-abundance, high-
sensitivity nucleus, spectra can be acquired relatively quickly. A wide spectral width is often
necessary due to the large chemical shift dispersion of fluorine.

Experimental Workflow

Data Processing

Click to download full resolution via product page
NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which is
useful for identifying functional groups and confirming the aromatic structure.
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Data Presentation

Table 4: Key IR Absorption Bands for 1,2,3-Trifluorobenzene

Vibrational Mode

Wavenumber (cm~12) Intensity .

Assignment
3080 - 3050 Weak - Medium Aromatic C-H Stretch
1620 - 1580 Medium - Strong Aromatic C=C Stretch
1480 - 1450 Strong Aromatic C=C Stretch
1280 - 1200 Strong C-F Stretch
1150 - 1000 Strong C-F Stretch
850 - 750 Strong C-H Out-of-plane Bending

Experimental Protocols

Sample Preparation (Neat Liquid):

As 1,2,3-trifluorobenzene is a liquid at room temperature, the simplest method for obtaining
an IR spectrum is as a neat liquid. A drop of the liquid is placed between two salt plates (e.qg.,
NaCl or KBr), which are then pressed together to form a thin film.

FTIR Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

» A background spectrum of the clean salt plates is collected first.

o The sample is then placed between the plates, and the sample spectrum is recorded.

e The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final absorbance or transmittance spectrum.

e The spectrum is typically scanned over the mid-infrared range (4000 - 400 cm™1).
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Experimental Workflow

Sample Preparation
Data Acquisition Data Processing

Record Background Record Sample Backeround Subtraction Identify and Assign
Spectrum (clean plates) Spectrum 8 Absorption Bands

Place a drop of Press a second salt
1,2,3-Trifluorobenzene plate on top to create
on a salt plate (NaCl/KBr) a thin film

Click to download full resolution via product page
FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 1,2,3-trifluorobenzene and to
study its fragmentation pattern upon ionization, which can provide further structural
confirmation.

Data Presentation

The mass spectrum of 1,2,3-trifluorobenzene is characterized by a prominent molecular ion
peak and several fragment ions resulting from the loss of fluorine and other neutral fragments.

Table 5: Major Fragments in the Electron lonization Mass Spectrum of 1,2,3-Trifluorobenzene

m/z Relative Intensity (%) Proposed Fragment
132 100 [CeHsF3]* (Molecular lon)
113 ~20 [CeH3F2]*

81 ~30 [CsHzF]*

63 ~25 [CsHs]*

Source:NIST WebBook[1][2]
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Experimental Protocols

Sample Introduction and lonization:

For a volatile compound like 1,2,3-trifluorobenzene, Gas Chromatography-Mass Spectrometry
(GC-MS) is a common analytical technique.

o Adilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is
injected into the gas chromatograph.

e The sample is vaporized and separated from the solvent on a capillary column.

e The separated compound elutes from the column and enters the mass spectrometer's ion
source.

» Electron lonization (EI) is typically used, where the sample molecules are bombarded with a
beam of high-energy electrons (commonly 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by
a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Experimental Workflow

Sample Introduction (GC) Ionization Mass Analysis & Detection

Inject dilute solution Vaporization and Electron Ionization Mass Analyzer
—
Separation on Column (70 eV) (e.g., Quadrupole) Detector Generate Mass Spectrum

Click to download full resolution via product page

GC-MS Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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